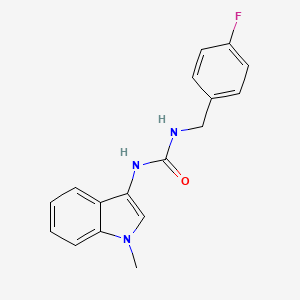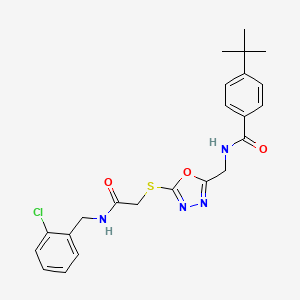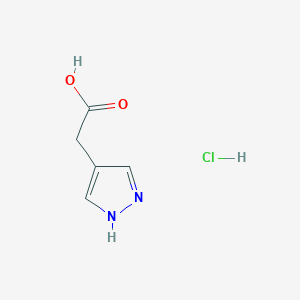
(1H-Pyrazol-4-yl)-acetic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(1H-Pyrazol-4-yl)-acetic acid hydrochloride” is a chemical compound with the CAS Number: 1965310-29-5. It has a linear formula of C5H7ClN2O2 .
Molecular Structure Analysis
The InChI code for “(1H-Pyrazol-4-yl)-acetic acid hydrochloride” is1S/C5H6N2O2.ClH/c8-5(9)1-4-2-6-7-3-4;/h2-3H,1H2,(H,6,7)(H,8,9);1H . This indicates the presence of a pyrazole ring attached to an acetic acid group, with a hydrochloride counterion. Chemical Reactions Analysis
Pyrazole derivatives can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .Physical And Chemical Properties Analysis
“(1H-Pyrazol-4-yl)-acetic acid hydrochloride” is an off-white solid . It has a molecular weight of 162.58 .科学的研究の応用
Fluorescent Property Evaluation
A study by Hasan, Abbas, and Akhtar (2011) synthesized a series of 1,3,5-triaryl-2-pyrazolines, starting with 4-alkoxychalcones in glacial acetic acid and (3,4-dimethylphenyl)hydrazaine hydrochloride. These compounds exhibited fluorescence properties in the blue region under ultraviolet radiation, highlighting their potential in fluorescent applications (Hasan, Abbas, & Akhtar, 2011).
Metal Ion Binding
Boa et al. (2005) explored the addition of (Pyrazol‐1‐yl)acetyl groups to Phe−Gly dipeptide, generating derivatives with ATCUN-like copper(II) binding sites. This study provides insights into the structural aspects of copper(II) complexes, offering potential applications in metal ion recognition and coordination chemistry (Boa, Crane, Kowalczyk, & Sultana, 2005).
Corrosion Inhibition
Lgaz et al. (2020) demonstrated the use of pyrazoline derivatives for enhancing mild steel corrosion resistance in hydrochloric acid, showing high inhibition efficiency. This application is crucial for industries dealing with corrosion issues, providing a chemical method to protect infrastructure (Lgaz et al., 2020).
Structural Characterization and Bioassay Screening
Wen et al. (2005) focused on synthesizing dimeric bis[dicarboxylatotetraorganodistannoxanes] through the reaction of bis(pyrazol-1-yl)acetic acid, revealing low fungicide, insecticide, and miticide activities but certain cytotoxicities for Hela cells. The structural elucidation of these compounds provides a foundation for further investigation into their biological and chemical properties (Wen, Song, Du, Zhai, & Tang, 2005).
将来の方向性
The future directions for “(1H-Pyrazol-4-yl)-acetic acid hydrochloride” and similar compounds could involve further exploration of their synthesis, properties, and potential applications in various fields. Pyrazole derivatives are known for their diverse pharmacological effects and are often used as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .
特性
IUPAC Name |
2-(1H-pyrazol-4-yl)acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2.ClH/c8-5(9)1-4-2-6-7-3-4;/h2-3H,1H2,(H,6,7)(H,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPNJYJRCWYVYGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)CC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1H-Pyrazol-4-yl)-acetic acid hydrochloride | |
CAS RN |
1965310-29-5 |
Source


|
| Record name | 2-(1H-pyrazol-4-yl)acetic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(3,4-Dichlorophenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B2892165.png)
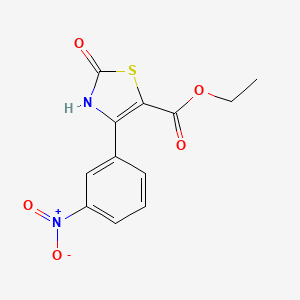
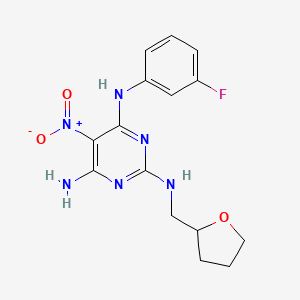

![3-(3-Ethylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2892175.png)
![3,4-dihydro-2(1H)-isoquinolinyl(thieno[2,3-b]quinolin-2-yl)methanone](/img/structure/B2892176.png)
![2-(4-(4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol](/img/structure/B2892177.png)
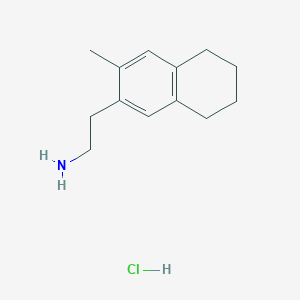

![(1R,2S)-2-[1-(2-Methylpropyl)pyrazol-4-yl]cyclopropan-1-amine;dihydrochloride](/img/structure/B2892182.png)

![(NE)-N-[2-methyl-1-[4-[2-(4-nitrophenoxy)ethoxy]phenyl]propylidene]hydroxylamine](/img/structure/B2892185.png)
